

physical and chemical properties of 2-Bromopropiophenone

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Compound of Interest

Compound Name: 2-Bromopropiophenone

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An In-depth Technical Guide to 2-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-Bromopropiophenone** (α -Bromopropiophenone), a key intermediate in organic and pharmaceutical synthesis. This document includes detailed experimental protocols for its preparation and purification, an analysis of its chemical reactivity, and a summary of its spectroscopic characteristics. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Introduction

2-Bromopropiophenone, with the CAS number 2114-00-3, is an α -haloketone that serves as a versatile building block in the synthesis of a wide range of organic compounds. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for a variety of chemical transformations. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Physical and Chemical Properties

2-Bromopropiophenone is a colorless to pale yellow liquid under standard conditions.^[1] It is characterized by a pungent odor and is known to be a lachrymator, a substance that irritates the eyes and causes tears.^{[2][3]} It is stable under normal storage conditions but is sensitive to heat and moisture.^{[4][5]}

Quantitative Data Summary

The key physical and chemical properties of **2-Bromopropiophenone** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₉ H ₉ BrO	^{[1][6]}
Molecular Weight	213.07 g/mol	^{[6][7]}
Appearance	Colorless to pale yellow liquid	^{[1][4]}
Boiling Point	245-250 °C (at 760 mmHg)	^{[7][8]}
138-140 °C (at 14 mmHg)	^[9]	
137 °C (at 20 mmHg)	^[10]	
132-133 °C (at 12 mmHg)	^[11]	
Density	~1.41 g/cm ³ at 25 °C	^{[7][8]}
Refractive Index (n ²⁰ /D)	~1.571	^{[8][9]}
Flash Point	>110 °C (>230 °F)	^{[2][12]}
Solubility	Insoluble in water. Soluble in organic solvents such as ethanol, ether, acetone, and chloroform.	^[1]

Chemical Reactivity and Applications

As an α -haloketone, **2-Bromopropiophenone**'s reactivity is dominated by the two electrophilic sites: the α -carbon bearing the bromine atom and the carbonyl carbon. The electron-withdrawing nature of the adjacent carbonyl group enhances the susceptibility of the α -carbon to nucleophilic attack, typically proceeding via an S_N2 mechanism.^[13]

Key reactions involving **2-Bromopropiophenone** include:

- **Nucleophilic Substitution:** It readily reacts with a variety of nucleophiles, displacing the bromide ion. This is a cornerstone of its utility in synthesis.
- **Favorskii Rearrangement:** In the presence of a base, it can undergo rearrangement to form carboxylic acid derivatives.
- **Heterocycle Synthesis:** It is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles.

Due to its versatile reactivity, **2-Bromopropiophenone** is a crucial intermediate in the synthesis of several pharmaceutical compounds, including:

- Bupropion (an antidepressant).^[14]
- Phenmetrazine (a stimulant).^[14]
- It is also used in the synthesis of 2-phenylmorpholinols and various N-phenacylammonium salts.

Experimental Protocols

Synthesis of 2-Bromopropiophenone

Two common methods for the synthesis of **2-Bromopropiophenone** via the α -bromination of propiophenone are detailed below.

This procedure yields **2-Bromopropiophenone** quantitatively.

Materials:

- Propiophenone (72 g, 0.5 mol)

- Bromine (82 g, 0.51 mol)
- Dichloromethane (600 ml)

Procedure:

- Dissolve 72 g of propiophenone in 500 ml of dichloromethane in a suitable reaction vessel.
- Prepare a solution of 82 g of bromine in 100 ml of dichloromethane.
- Add the bromine solution dropwise to the propiophenone solution at 20°C with stirring.
- Continue stirring for 30 minutes after the addition is complete.
- Evaporate the solvent under reduced pressure to obtain the crude **2-Bromopropiophenone**, which can be used directly for further reactions or purified as described below.

This method utilizes a Lewis acid catalyst.[\[13\]](#)

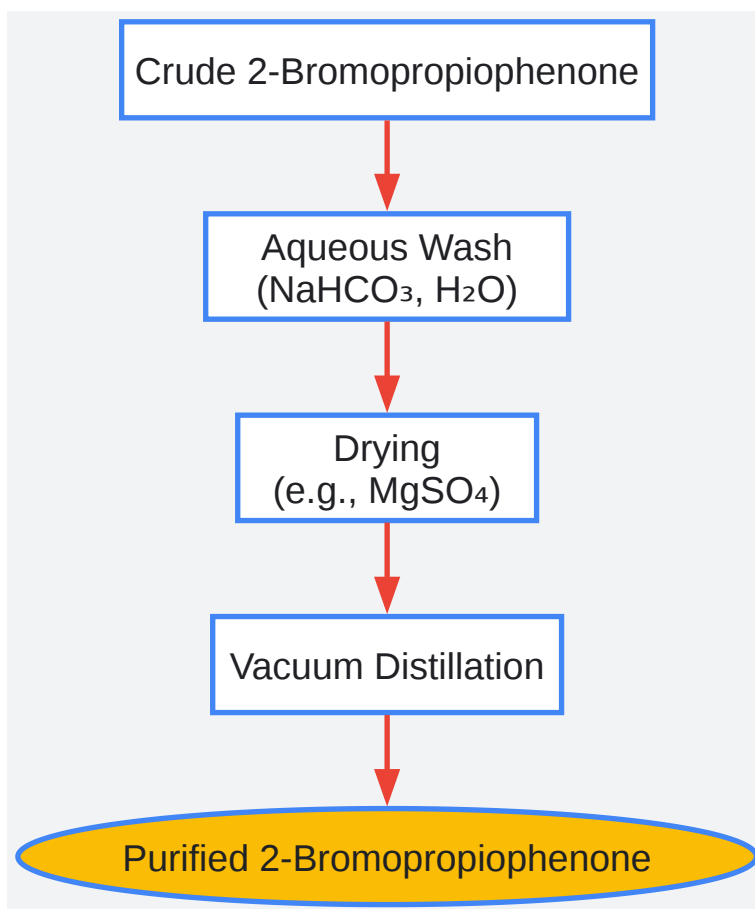
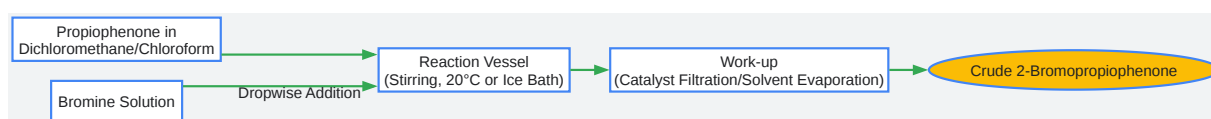
Materials:

- Propiophenone (13.4 g, 0.1 mol)
- Anhydrous Chloroform (120 ml)
- Aluminum chloride (a pinch, finely ground)
- Bromine (5 ml, 0.1 mol)

Procedure:

- Add a pinch of freshly ground aluminum chloride to a solution of 13.4 g of propiophenone in 100 ml of anhydrous chloroform in a flask equipped with a dropping funnel and a stirrer.
- Prepare a solution of 5 ml of bromine in 20 ml of anhydrous chloroform.
- Add the bromine solution dropwise to the propiophenone solution with constant stirring. The mixture should decolorize almost instantaneously.[\[13\]](#)

- After the addition is complete, cool the reaction mixture in an ice bath.
- Stir the mixture overnight to facilitate the removal of the hydrobromic acid gas formed.[13]
- Filter off the catalyst.
- Remove the solvent from the filtrate by evaporation under reduced pressure to yield the crude product as an oil.[13]



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